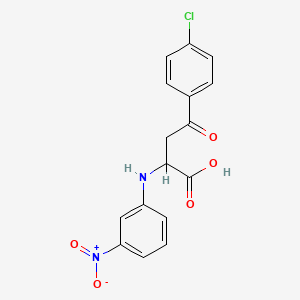

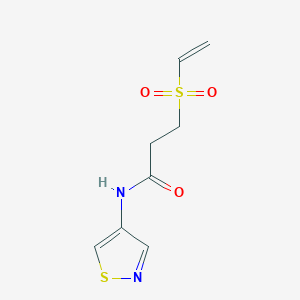

![molecular formula C12H15N3O3S B2804363 ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate CAS No. 1286705-35-8](/img/structure/B2804363.png)

ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate is a derivative of thiazolo[3,2-a]pyrimidines . Thiazolo[3,2-a]pyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . They possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Synthesis Analysis

Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported . Among them, the most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis

The structure of thiazolo[3,2-a]pyrimidine derivatives has been studied in detail . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .Chemical Reactions Analysis

Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents . Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .Scientific Research Applications

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) or urethane, a compound related to ethyl carbamates, occurs in fermented foods and beverages at low levels, ranging from ng/L to mg/L. It is recognized for its genotoxic and carcinogenic properties across various species, including mice, rats, hamsters, and monkeys. EC is produced through chemical mechanisms involving urea and proteins like citrulline during fermentation or from cyanide and hydrocyanic acid via ethyl carbamate precursors such as cyanate. Understanding its formation and presence in consumables has spurred research into detection methods and prevention strategies to mitigate its levels in food and beverages, thereby minimizing health risks associated with its consumption (Weber & Sharypov, 2009).

Toxicological Reviews and Mechanisms

Research on the toxicological profiles and mechanisms of ethyl carbamates, including urethane, highlights the complexity of their interactions with biological systems. Studies have detailed the metabolic pathways leading to their carcinogenicity, emphasizing the importance of understanding these mechanisms for assessing risks and developing safety guidelines. Such insights are crucial for the regulation of substances containing ethyl carbamates and for informing the public and industries about potential health implications (Benson & Beland, 1997).

Analytical and Detection Techniques

The detection and quantification of ethyl carbamates in alcoholic beverages and foods have evolved, incorporating techniques such as gas chromatography coupled to mass spectrometry (GC-MS), high-performance liquid chromatography (HPLC), and semi-quantitative spectroscopic methods. These advancements in analytical methods facilitate the monitoring and management of ethyl carbamate levels in various products, contributing to food safety and consumer protection (Zhao Gong-ling, 2009).

Biologically Relevant Derivatives

Derivatives of ethyl carbamates, such as those incorporating thiazolo[3,2-a]pyrimidin-3-yl groups, have potential applications in the development of biologically relevant compounds, including optical sensors and materials for optoelectronic devices. These derivatives can serve as recognition units due to their ability to form coordination and hydrogen bonds, making them suitable for sensing applications and for investigating biological and medicinal properties (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

Thiazolo[3,2-a]pyrimidines, a class of compounds to which this compound belongs, are known to exhibit a broad spectrum of pharmacological activity . They are considered structural analogs of biogenic purine bases and can be potential purine antagonists .

Mode of Action

The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Biochemical Pathways

Thiazolo[3,2-a]pyrimidines are known to interact with various biochemical pathways due to their wide range of biological activities .

Result of Action

Compounds in the thiazolo[3,2-a]pyrimidines class are known to exhibit high antitumor, antibacterial, and anti-inflammatory activities .

Future Directions

Thiazolo[3,2-a]pyrimidines, because of their virtually unlimited synthetic and pharmacological potential, have attracted the attention of many investigators seeking new biologically active substances for creating more effective and safer drugs . Thus, the development of new synthetic methods and the study of the biological activity of thiazolo[3,2-a]pyrimidines and their derivatives, including ethyl (2-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)ethyl)carbamate, remain an active area of research .

properties

IUPAC Name |

ethyl N-[2-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-3-18-12(17)13-5-4-9-7-19-11-14-8(2)6-10(16)15(9)11/h6-7H,3-5H2,1-2H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISMLUIRKWQLDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCCC1=CSC2=NC(=CC(=O)N12)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

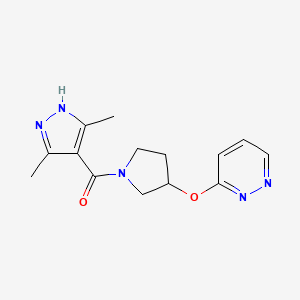

![5-[(3,4-Dimethoxyphenyl)methylene]-4-imino-1,3-thiazolidin-2-one](/img/structure/B2804283.png)

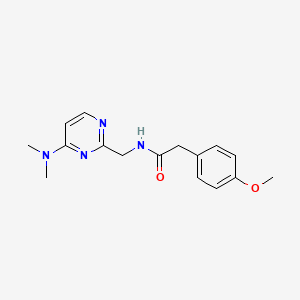

![[2-(4-Ethylanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2804284.png)

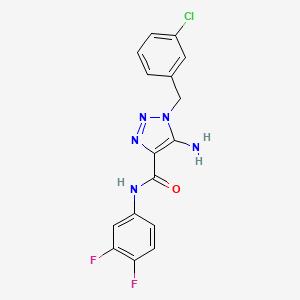

![N-[3-(2,3-Dihydroindole-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B2804290.png)

![2-[(2-Chloroacetyl)amino]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2804291.png)

![N-Cyclopropyl-N-[(3-pyridin-3-ylphenyl)methyl]but-2-ynamide](/img/structure/B2804293.png)

![(2Z)-2-[(2,4-difluorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2804296.png)

![2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2804298.png)